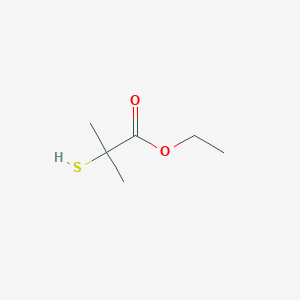
Ethyl 2-mercapto-2-methylpropionate
Cat. No. B023035
Key on ui cas rn:
33441-50-8
M. Wt: 148.23 g/mol
InChI Key: BJYGHGCEEJDHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07615661B2
Procedure details


Ethyl 2-bromoisobutyrate (48.8 g, 0.250 mole), sodium hydrosulfide hydrate (84 g, 1.5 mole), water (100 mL), ethyl alcohol (200 mL). Let reaction mix stir at room temperature. Next day, no starting material observed. Crude yield: 74.3%; distillation yield: 36.0%.




Yield
36%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].O.[SH-:11].[Na+].O>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([SH:11])([CH3:9])[CH3:8])[CH3:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[SH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation yield: 36.0%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(C)(C)S)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 36% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
